
5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, commonly referred to as 3-PPO, is an important organic compound with a wide range of scientific applications. It is a monocarboxylic acid with an ester group, and is used as a building block in the synthesis of various compounds. 3-PPO is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes and pigments. 3-PPO has a wide range of biochemical and physiological effects, and has been studied extensively for its potential applications in the fields of medicine, agriculture, and other industries.
作用機序
3-PPO is an organic compound that acts as a catalyst in the synthesis of various compounds. It is an acid that catalyzes the reaction between phenol and ethyl acetate, or other organic compounds. The reaction of phenol and ethyl acetate produces a higher yield of 3-PPO. The reaction occurs through the formation of an ester intermediate, which is then converted to 3-PPO.
Biochemical and Physiological Effects
3-PPO has a wide range of biochemical and physiological effects. It has been shown to have antimicrobial and antifungal activity, and has been used in the treatment of various infectious diseases. It has also been found to have anti-inflammatory and analgesic properties. In addition, 3-PPO has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of tumor cells.
実験室実験の利点と制限
The use of 3-PPO in laboratory experiments has a number of advantages and limitations. One of the main advantages is its availability and low cost, as it is widely available and relatively inexpensive. It is also easy to synthesize, as it can be produced through a variety of methods. However, there are some limitations to the use of 3-PPO in laboratory experiments. It is a strong acid, and thus requires careful handling and storage. In addition, its reactivity can cause unwanted side reactions, which can reduce the yield of the desired product.
将来の方向性
The potential applications of 3-PPO are vast and varied. In the field of medicine, 3-PPO has been studied for its potential applications in the treatment of various infectious diseases, as well as its anti-inflammatory and analgesic properties. In addition, 3-PPO has been studied for its potential applications in the field of cancer research, as it has been shown to inhibit the growth of tumor cells. In the field of agriculture, 3-PPO has been studied for its potential applications in the production of agrochemicals and other organic compounds. Finally, 3-PPO has been studied for its potential applications in the synthesis of various dyes and pigments.
合成法
3-PPO can be synthesized using a variety of methods. The most common synthetic routes involve the reaction of phenol and ethyl acetate in the presence of an acid catalyst. Other methods involve the reaction of phenol and acetic anhydride, or the reaction of phenol and acetic acid. The reaction of phenol and ethyl acetate is the most commonly used method, as it produces a higher yield of 3-PPO.
科学的研究の応用
3-PPO has a wide range of scientific applications. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various dyes and pigments. In addition, 3-PPO has been studied extensively for its potential applications in the fields of medicine, agriculture, and other industries.
特性
IUPAC Name |
5-methyl-3-(3-phenoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-17(16(19)20)11-15(18-22-17)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISGEUABHRFQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350124.png)
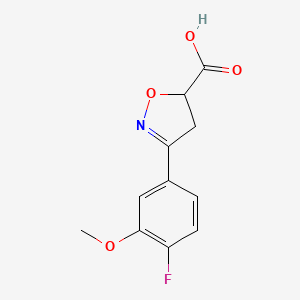
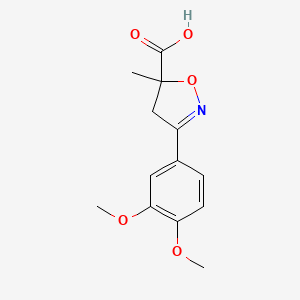
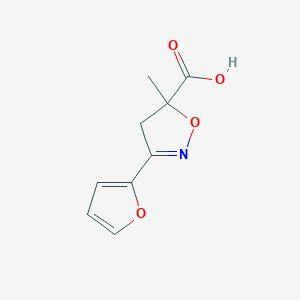
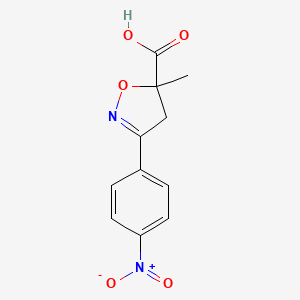
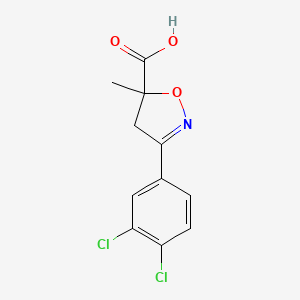
![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)
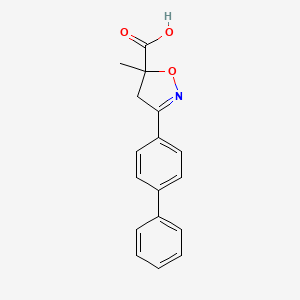
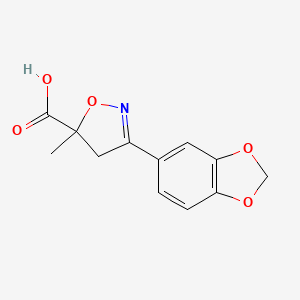
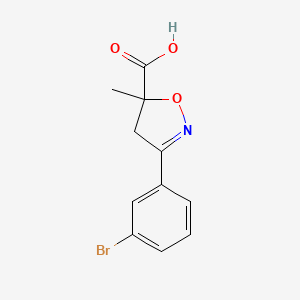
![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)
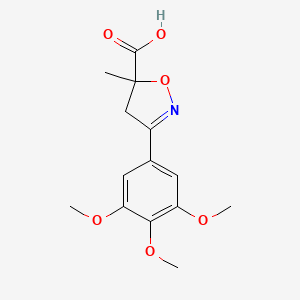
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)